molecular formula C20H23N3O6 B7695515 N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7695515
M. Wt: 401.4 g/mol
InChI Key: APPYSOQEHIXVQY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that features a furan ring, a trimethoxyphenyl group, and an oxadiazole ring

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-25-15-10-13(11-16(26-2)19(15)27-3)20-22-18(29-23-20)8-4-7-17(24)21-12-14-6-5-9-28-14/h5-6,9-11H,4,7-8,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPYSOQEHIXVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Trimethoxyphenyl Group:

    Formation of the Butanamide Linker: The final step involves the coupling of the furan-2-ylmethyl group with the oxadiazole derivative to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated trimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In materials science, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-3,5-dinitro-N-p-tolyl-benzamide
  • N-(furan-2-ylmethyl)-3-phenoxy-propionamide

Uniqueness

N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the trimethoxyphenyl group and the oxadiazole ring, which confer specific chemical properties and potential biological activities that distinguish it from other similar compounds.

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